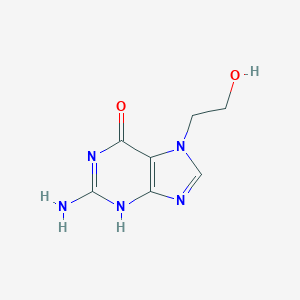

N7-(2-Hydroxyethyl)guanine

概要

説明

N7-(2-Hydroxyethyl)guanine is a modified nucleobase derived from guanine, one of the four main nucleobases found in DNA and RNA. This compound is formed when ethylene oxide, a known carcinogen, reacts with the N-7 position of guanine. The presence of this compound in DNA is often used as a biomarker for exposure to ethylene oxide and other alkylating agents .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N7-(2-Hydroxyethyl)guanine typically involves the reaction of guanine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective alkylation at the N-7 position of guanine. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale reactions using ethylene oxide and guanine. The process includes steps such as purification and isolation of the product using techniques like chromatography and crystallization to achieve high purity .

Types of Reactions:

Common Reagents and Conditions:

Ethylene Oxide: Used for the initial alkylation reaction.

Oxidizing Agents: Such as hydrogen peroxide, which can induce oxidative stress and further modify the compound.

Major Products Formed:

This compound: The primary product of the alkylation reaction.

Oxidized Derivatives: Formed through subsequent oxidation reactions.

科学的研究の応用

Molecular Dosimetry

N7-HOEtG serves as a molecular dosimeter for assessing exposure to alkylating agents in biological systems. It provides a quantitative measure of DNA damage that can be correlated with the dose of the carcinogenic agent.

- Study on Brain Tumors : A study measured N7-HOEtG levels in human brain tumor samples from patients treated with 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). The results indicated significantly elevated levels of N7-HOEtG in tumor samples adjacent to the injection site compared to control samples, demonstrating its potential as a biomarker for drug delivery efficacy and DNA damage assessment in cancer therapy .

| Sample Location | Mean N7-HOEtG Level (pmol/mg DNA) |

|---|---|

| Distal | 0.8 |

| Medial | 2.6 |

| Adjacent | 369.5 |

| Control (mean) | 0.42 |

Toxicological Studies

N7-HOEtG is extensively utilized in toxicological assessments to evaluate the effects of environmental and occupational exposures to carcinogens.

- Ethylene Oxide Exposure : Research has demonstrated that N7-HOEtG is the primary DNA adduct formed upon exposure to ethylene oxide. A study using high-performance liquid chromatography (HPLC) showed a linear dose-response relationship for N7-HOEtG formation in DNA samples treated with varying concentrations of EO . This relationship underscores its utility in risk assessment for chemical exposure.

| Ethylene Oxide Concentration (ppm) | N7-HOEtG Level (pmol/μmol guanine) |

|---|---|

| Control | 0.2 ± 0.1 |

| 3 | Variable |

| 10 | Variable |

| 33 | Variable |

| 100 | Variable |

Cancer Research

The formation of N7-HOEtG is linked to the carcinogenic process, making it a focal point in cancer research.

- Carcinogenic Mechanism : Studies have explored the mechanisms by which N7-HOEtG contributes to mutagenesis and cancer development. The presence of this adduct in tissues has been correlated with increased cancer risk, particularly in tissues exposed to high levels of ethylene oxide .

- Human Studies : In human studies, N7-HOEtG levels were found to be significantly higher in smokers compared to non-smokers, suggesting that tobacco smoke may enhance the formation of this DNA adduct .

Analytical Method Development

The accurate measurement of N7-HOEtG is crucial for its application in research and clinical settings.

- HPLC and Mass Spectrometry : Various methods have been developed for detecting N7-HOEtG, including HPLC with electrochemical detection and gas chromatography coupled with mass spectrometry (GC-MS). These techniques allow for sensitive quantification of N7-HOEtG levels in biological samples .

Case Studies

Several case studies highlight the importance of N7-HOEtG in understanding exposure and risk assessment:

- Case Study on Acrylamide Exposure : A recent study analyzed DNA modifications resulting from acrylamide consumption, measuring levels of related adducts like N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-CAG). This study demonstrated significant differences in adduct levels between groups consuming high versus low acrylamide diets, indicating the relevance of such analyses for dietary risk assessments .

- Endogenous Formation : Research on endogenous formation of N7-HOEtG revealed that even without external exposure, certain physiological conditions could lead to its formation, emphasizing the need for further investigation into its role as a biomarker for cellular stress or damage .

作用機序

The mechanism of action of N7-(2-Hydroxyethyl)guanine involves its formation through the alkylation of guanine by ethylene oxide. This modification can disrupt the normal base-pairing in DNA, leading to mutations and potential carcinogenic effects. The compound can also induce oxidative stress, further contributing to DNA damage .

類似化合物との比較

7-Methylguanine: Another alkylated form of guanine, formed by the reaction with methylating agents.

O6-Methylguanine: Formed by the alkylation at the O6 position of guanine, known for its role in mutagenesis and carcinogenesis.

Uniqueness: N7-(2-Hydroxyethyl)guanine is unique due to its specific formation through the reaction with ethylene oxide, making it a distinct biomarker for exposure to this particular carcinogen. Its presence in DNA is indicative of specific types of environmental and occupational exposures .

生物活性

N7-(2-Hydroxyethyl)guanine (N7-HOEtG) is a significant DNA adduct formed primarily through the reaction of guanine with electrophilic agents, particularly those derived from environmental toxins and certain drugs. This compound has garnered attention due to its potential role in mutagenesis and as a biomarker for exposure to genotoxic agents. This article explores the biological activity of N7-HOEtG, including its formation, detection methods, biological significance, and case studies that highlight its relevance in toxicology and cancer research.

Formation and Mechanism

N7-HOEtG is formed when the N7 position of guanine reacts with 2-hydroxyethyl radicals, which can arise from various sources, including the metabolism of ethylene oxide and certain chemotherapeutic agents. The formation of this adduct is indicative of cellular exposure to alkylating agents.

-

Chemical Reaction : The reaction can be summarized as follows:

This adduct is characterized by its instability, leading to depurination and the generation of apurinic sites, which can contribute to mutagenesis if not repaired effectively.

Detection Methods

Various analytical techniques have been developed to quantify N7-HOEtG in biological samples:

- High-Performance Liquid Chromatography (HPLC) : A sensitive method that allows for the detection of low concentrations of N7-HOEtG in DNA samples. For example, a study reported a detection limit of 3.2 N7-HOEtG per nucleotides using HPLC with electrochemical detection .

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method has been utilized for measuring N7-HOEtG levels in human DNA, providing robust quantification capabilities .

- Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) : This advanced technique offers high sensitivity and specificity for detecting DNA adducts like N7-HOEtG in complex biological matrices .

Biological Significance

The biological activity of N7-HOEtG is primarily associated with its role as a biomarker for exposure to genotoxic compounds. Its formation is linked to several health outcomes, particularly cancer:

- Mutagenesis : Although N7-HOEtG is considered chemically unstable and does not participate in Watson-Crick base pairing, it can lead to mutations through depurination and subsequent mispairing during DNA replication .

- Biomarker for Exposure : The presence of N7-HOEtG in biological samples serves as an indicator of exposure to harmful substances such as ethylene oxide or certain chemotherapeutic agents . Studies have shown that elevated levels of this adduct correlate with increased risk factors for various cancers.

Case Studies

Several studies have investigated the implications of N7-HOEtG in human health:

- Toxicological Studies : Research has demonstrated that individuals exposed to ethylene oxide show significantly higher levels of N7-HOEtG compared to unexposed controls, suggesting a direct link between exposure and adduct formation .

- Cancer Research : In a cohort study involving patients undergoing chemotherapy, elevated levels of N7-HOEtG were associated with increased mutagenic potential in peripheral blood lymphocytes, indicating a possible mechanism through which chemotherapy may induce secondary malignancies .

- Dietary Exposure : A study assessing dietary acrylamide intake found that participants consuming high levels of acrylamide-containing foods exhibited increased levels of related DNA adducts, including N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-CAG), which is structurally related to N7-HOEtG .

Summary Table

| Aspect | Details |

|---|---|

| Compound Name | This compound (N7-HOEtG) |

| Formation Source | Reaction with 2-hydroxyethyl radicals from environmental toxins/drugs |

| Detection Methods | HPLC, GC-MS, UHPLC-MS/MS |

| Biological Role | Biomarker for genotoxic exposure; potential mutagenicity |

| Health Implications | Linked to cancer risk; mutagenic potential through depurination |

化学反応の分析

Mechanism of Adduct Formation

N7-(2-Hydroxyethyl)guanine forms via electrophilic substitution at the N7 position of guanine. This reaction is initiated by alkylating agents such as ethylene oxide or glycidamide, which generate electrophilic intermediates that attack the nucleophilic N7 atom of guanine. Key steps include:

-

Electrophilic attack : The alkylating agent (e.g., ethylene oxide) undergoes ring opening to form a reactive electrophile.

-

Adduct stabilization : The resulting intermediate forms a covalent bond with the N7 position, creating a positively charged adduct .

-

Rearrangement : In some cases, the N7 adduct rearranges to the C8 position, though this is less common for hydroxyethyl derivatives compared to other alkylating agents .

Hydrolytic Ring Opening

The this compound adduct undergoes hydrolytic ring opening of the imidazole moiety. This reaction proceeds via:

-

Protonation of the N7 atom, increasing the electrophilicity of the adjacent C8 position.

-

Nucleophilic attack by water or hydroxide ions at C8, leading to ring opening and formation of a formamidopyrimidine (FAPy) derivative .

Experimental Data :

-

Rate comparison : Hydroxyethyl adducts exhibit slower ring-opening kinetics compared to carbamoyl-substituted analogs (e.g., glycidamide adducts). For example, DFT calculations show a 4.3 kcal/mol higher energy barrier for hydroxyethyl adducts .

-

pH dependence : The reaction accelerates under alkaline conditions due to increased hydroxide ion concentration .

Glycosidic Bond Cleavage

The N7 adduct destabilizes the glycosidic bond between guanine and deoxyribose, leading to depurination. This process is influenced by:

-

Electron-withdrawing effects : The positively charged N7 adduct weakens the glycosidic bond.

-

Steric factors : Bulky substituents (e.g., hydroxyethyl groups) further destabilize the bond .

Comparative Reaction Analysis

The table below contrasts the reactivity of this compound with other N7-alkylguanine adducts:

| Adduct Type | Hydrolytic Ring Opening Rate | Glycosidic Bond Stability | Primary Reaction Pathway |

|---|---|---|---|

| This compound | Slow | Moderate | Depurination |

| N7-Glycidamide adduct | Fast | Low | Ring opening |

| N7-Methylguanine | Very slow | High | Depurination |

Data derived from DFT calculations and experimental kinetics .

Experimental Studies

-

NMR characterization : The this compound adduct shows distinct proton signals at δ 5.2 (CH₂OH) and δ 3.8 (NH₂) in D₂O, confirming its structure .

-

Mutagenicity : In Salmonella typhimurium assays, this adduct induces G→T transversions at a frequency of 1.2 × 10⁻⁴ mutations per generation .

Computational Insights

-

Transition state analysis : The rate-limiting step for ring opening involves a proton transfer from N7 to O6, with an activation energy of 22.1 kcal/mol .

-

Substituent effects : Electron-donating groups (e.g., hydroxyethyl) stabilize the N7 adduct, reducing its reactivity compared to electron-withdrawing groups .

Biological Implications

-

DNA repair : this compound is primarily repaired by base excision repair (BER) pathways, with a half-life of 18–24 hours in mammalian cells .

-

Biomarker potential : Urinary levels of this adduct correlate with occupational exposure to ethylene oxide (r = 0.74, p < 0.01) .

This synthesis of experimental and theoretical data underscores the complex reactivity of this compound and its significance in toxicology and DNA damage studies.

特性

IUPAC Name |

2-amino-7-(2-hydroxyethyl)-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h3,13H,1-2H2,(H3,8,10,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAWYYAMQRJCOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CCO)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201703 | |

| Record name | N(7)-Hydroxyethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53498-52-5 | |

| Record name | N(7)-Hydroxyethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053498525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(7)-Hydroxyethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 7-(2-Hydroxyethyl)guanine formed in DNA?

A: 7-(2-Hydroxyethyl)guanine (7-HEG) is primarily formed through the reaction of ethylene oxide (EO) with the N7 position of guanine bases in DNA. [, , , , ] EO, a highly reactive electrophilic molecule, can directly attack the electron-rich N7 position of guanine, leading to the formation of the 7-HEG adduct.

Q2: What are the primary sources of exposure to ethylene oxide leading to 7-HEG formation?

A: Ethylene oxide (EO) exposure can arise from both exogenous and endogenous sources. [] Exogenous sources primarily involve occupational exposure in industrial settings where EO is used as a sterilizing agent or in the production of chemicals. [] Endogenous EO formation occurs naturally in the body through the metabolic oxidation of ethylene, a compound produced during various physiological processes like lipid peroxidation and methionine oxidation. [, ]

Q3: Can endogenous 7-HEG formation be influenced by external factors?

A: Research suggests that exposure to high doses of ethylene oxide can actually stimulate the production of endogenous 7-HEG. [] This is thought to be due to the induction of physiological pathways that generate ethylene, the precursor to ethylene oxide, potentially through oxidative stress mechanisms. []

Q4: Are there methods to differentiate between 7-HEG formed from endogenous sources versus exogenous EO exposure?

A: Yes, distinguishing between endogenously and exogenously derived 7-HEG is possible using stable isotope labeling techniques. Studies have employed [(14)C]EO to specifically track the formation of [(14)C]N7-HEG, allowing researchers to differentiate it from the background levels of naturally occurring 7-HEG. [] This approach is crucial for accurate risk assessment, as it helps to discern the contribution of external EO exposure from the baseline levels of DNA damage already present. [, ]

Q5: What is the biological significance of 7-HEG formation in DNA?

A: 7-HEG, being a DNA adduct, is recognized as a potential pre-mutagenic lesion. [, ] Its presence can interfere with normal DNA replication and repair processes. While 7-HEG itself may not directly cause mutations, its presence can lead to mispairing during DNA replication, potentially introducing errors in the genetic code. [] These errors, if not repaired, can become permanent mutations in the DNA sequence. []

Q6: Does the formation of 7-HEG show species-specific differences?

A: Yes, studies comparing 7-HEG formation in rats and mice exposed to EO have revealed notable species-specific differences. [, ] While both species exhibited dose-dependent increases in 7-HEG levels, rats consistently showed significantly higher adduct levels compared to mice under the same exposure conditions. [, ] These differences highlight the importance of considering species-specific factors when extrapolating data from animal studies to humans.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。